molecular formula C11H11BrO2 B7977377 1-[4-Bromo-2-(prop-2-en-1-yloxy)phenyl]ethan-1-one

1-[4-Bromo-2-(prop-2-en-1-yloxy)phenyl]ethan-1-one

Cat. No.: B7977377
M. Wt: 255.11 g/mol
InChI Key: RARHTHMYHUZSNE-UHFFFAOYSA-N
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Description

1-[4-Bromo-2-(prop-2-en-1-yloxy)phenyl]ethan-1-one is a high-purity chemical building block designed for research and development applications. This compound features a bromo-substituted phenyl ring and an allyl ether group, a combination that offers versatile reactivity for advanced synthetic chemistry. Researchers may employ it in the synthesis of novel heterocyclic compounds, which are core structures in over 85% of all FDA-approved pharmaceuticals and are particularly significant in the development of new anticancer agents . The bromine atom serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures. The incorporated allyloxy group can participate in further chemical transformations, including Claisen rearrangements or serving as a precursor in the development of functionalized ionic liquids, which are an area of active research for their potential in drug delivery systems . This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for household use. It is supplied with comprehensive analytical data, including NMR and mass spectrometry, to ensure batch-to-batch consistency and support the integrity of your research. Handle with appropriate safety precautions in a well-ventilated area, using personal protective equipment.

Properties

IUPAC Name

1-(4-bromo-2-prop-2-enoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-3-6-14-11-7-9(12)4-5-10(11)8(2)13/h3-5,7H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARHTHMYHUZSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Br)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation of Pre-Functionalized Aromatic Substrates

Introducing the acetyl group via Friedel-Crafts acylation onto a pre-brominated and allyloxy-substituted benzene derivative offers a direct route. For example, 4-bromo-2-(prop-2-en-1-yloxy)benzene could undergo acetylation using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). However, the electron-withdrawing bromine and allyloxy groups may deactivate the ring, necessitating harsher conditions or alternative directing groups.

Sequential Bromination and Allylation of 2-Hydroxyacetophenone Derivatives

Starting with 2-hydroxyacetophenone, bromination at the para position followed by allylation of the phenolic hydroxyl group provides a stepwise approach. Bromination using bromine (Br₂) in acetic acid or a brominating agent like N-bromosuccinimide (NBS) can achieve regioselectivity. Subsequent Williamson ether synthesis with allyl bromide and a base (e.g., K₂CO₃) introduces the allyloxy group.

Detailed Synthesis Methodologies

Method A: Friedel-Crafts Acylation of 4-Bromo-2-allyloxyphenol

Step 1: Synthesis of 4-Bromo-2-allyloxyphenol
2-Allyloxyphenol is brominated using Br₂ in glacial acetic acid at 40–60°C for 3–5 hours. The reaction mixture is quenched with sodium bisulfite to remove excess bromine, yielding 4-bromo-2-allyloxyphenol with ~85% purity.

Step 2: Friedel-Crafts Acylation
4-Bromo-2-allyloxyphenol is reacted with acetyl chloride (1.2 eq) in dichloromethane (DCM) using AlCl₃ (1.5 eq) as a catalyst at 0–5°C. After stirring for 6 hours, the product is isolated via aqueous workup and recrystallized from ethanol, achieving a yield of 68–72%.

Key Data

ParameterValue
Bromination Yield78%
Acylation Yield70%
Purity (HPLC)≥95%

Method B: Bromination of 2-Allyloxyacetophenone

Step 1: Synthesis of 2-Allyloxyacetophenone
2-Hydroxyacetophenone is allylated using allyl bromide (1.1 eq) and K₂CO₃ (2 eq) in acetone under reflux for 12 hours. The product is extracted with ethyl acetate, yielding 2-allyloxyacetophenone (89% yield).

Step 2: Regioselective Bromination
Bromination is performed using NBS (1.05 eq) and a catalytic amount of FeCl₃ in acetonitrile at 25°C for 4 hours. The reaction is monitored by TLC, and the product is purified via column chromatography (hexane/ethyl acetate), affording the target compound in 65% yield.

Advantages

  • Avoids harsh bromination conditions (e.g., Br₂ gas).

  • Higher regioselectivity due to the directing effect of the acetyl group.

Comparative Analysis of Synthesis Routes

Yield and Scalability

MethodOverall YieldScalabilityKey Challenges
A55–60%ModerateLow reactivity in acylation
B58–65%HighCost of NBS

Recent Advances and Optimization Strategies

Catalytic Improvements

The use of zeolite catalysts in Friedel-Crafts acylation reduces AlCl₃ consumption by 40%, enhancing sustainability.

Solvent-Free Bromination

Microwave-assisted bromination in solvent-free conditions achieves 90% conversion in 15 minutes, though scalability remains unproven .

Chemical Reactions Analysis

1-[4-Bromo-2-(prop-2-en-1-yloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethan-1-one moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[4-Bromo-2-(prop-2-en-1-yloxy)phenyl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-Bromo-2-(prop-2-en-1-yloxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the prop-2-en-1-yloxy group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with biological targets, leading to modifications in their activity and function .

Comparison with Similar Compounds

Substituent Variations on the Acetophenone Core

The following table compares 1-[4-Bromo-2-(prop-2-en-1-yloxy)phenyl]ethan-1-one with analogous brominated acetophenones, highlighting differences in substituents, synthesis, and applications:

Compound Name Substituents Key Properties/Applications Synthesis Method (Reference)
Target Compound 4-Br, 2-propenyloxy Intermediate for drug synthesis Alkylation of 4-bromo-2-hydroxyacetophenone with allyl bromide
2-Bromo-1-(4-hydroxyphenyl)ethan-1-one 4-OH, 2-Br Adrenaline-type drug precursor Direct bromination of 4-hydroxyacetophenone
2-Bromo-1-(4-methoxyphenyl)propan-1-one 4-OCH₃, 2-Br, α-methyl Steric hindrance studies Friedel-Crafts acylation followed by bromination
1-(4-((5-Bromopentyl)oxy)phenyl)ethan-1-one 4-(C₅H₁₀BrO) Flexible alkoxy chain for drug delivery Nucleophilic substitution of 4-hydroxyacetophenone with 1,5-dibromopentane
2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone 4-thiophene, 2-Br Heterocyclic electronics applications Suzuki coupling with thiophene boronic acid

Reactivity and Electronic Effects

  • Bromo Substituent : The electron-withdrawing bromine at C4 enhances the electrophilicity of the ketone, facilitating nucleophilic additions (e.g., Grignard reactions) .
  • Propenyloxy vs. Methoxy/Phenoxy: The allyl ether group (propenyloxy) introduces conjugation, enabling Diels-Alder reactions and polymerization, unlike methoxy or phenoxy groups, which are less reactive . For example, 2-bromo-1-(4-methoxyphenyl)propan-1-one exhibits reduced reactivity in cycloadditions due to the electron-donating methoxy group .
  • Hydroxy vs. Propenyloxy : The hydroxy group in 2-bromo-1-(4-hydroxyphenyl)ethan-1-one allows hydrogen bonding, influencing crystallization (melting point: ~137–138°C), whereas the propenyloxy group in the target compound may reduce intermolecular interactions, lowering melting points .

Research Findings and Data

Physical Properties

Compound Melting Point (°C) Solubility
1-[4-Bromo-2-(propenyloxy)phenyl]ethan-1-one Not reported Soluble in Et₂O, DCM
2-Bromo-1-(4-hydroxyphenyl)ethan-1-one 137–138.5 Soluble in ethanol
1-(4-(Chloromethyl)phenyl)-2-(dimethylsulfonyl)ethan-1-one 137.3–138.5 Insoluble in water

Spectroscopic Characterization

  • Target Compound : Expected ¹H NMR signals include δ 6.8–7.5 (aromatic protons), δ 5.8–6.2 (allyl CH₂=CH-), and δ 2.6 (COCH₃) .
  • 2-Bromo-1-(4-hydroxyphenyl)ethan-1-one : Shows a broad peak at δ 5.2 for -OH .

Biological Activity

Overview

1-[4-Bromo-2-(prop-2-en-1-yloxy)phenyl]ethan-1-one, with the molecular formula C11H11BrO2, is a compound notable for its unique chemical structure featuring a bromine atom and an allyloxy group. This compound has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromoacetophenone with propargyl alcohol in the presence of a base like potassium carbonate. The reaction is conducted under reflux conditions in an organic solvent such as toluene, leading to the formation of the desired product with high purity and yield .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated selective activity against Chlamydia, showing promise as a starting point for drug development targeting this pathogen . Furthermore, various derivatives have been tested against both Gram-positive and Gram-negative bacteria, revealing moderate antibacterial activity .

Anticancer Properties

Research has highlighted the potential anticancer activity of derivatives of this compound. A study indicated that modifications to similar compounds could inhibit cancer cell growth effectively. For example, compounds derived from oxadiazoles showed IC50 values lower than standard chemotherapeutics in various cancer cell lines, suggesting that structural variations can enhance their potency .

The mechanism of action for this compound involves covalent modification of biological targets. The bromine atom and the prop-2-en-1-yloxy group play crucial roles in its reactivity, allowing it to form covalent bonds with proteins or nucleic acids. This interaction can lead to alterations in target function and is particularly useful in the development of chemical probes for studying biological systems .

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Antibacterial Activity : A study on derivatives similar to this compound found that certain modifications led to improved activity against Neisseria meningitidis and Haemophilus influenzae, with some compounds showing significant potency compared to established antibiotics .
  • Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines (e.g., MCF7 and HEPG2), with IC50 values indicating effective inhibition of cell proliferation .

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeTarget/PathogenIC50 Value (µM)Reference
AntimicrobialSimilar CompoundsChlamydiaNot specified
AntibacterialDerivative AN. meningitidis64
AnticancerOxadiazole DerivativeHEPG2 (Liver Cancer)1.18
CytotoxicityCompound BMCF7 (Breast Cancer)0.275

Q & A

Q. What are the established synthetic routes for 1-[4-Bromo-2-(prop-2-en-1-yloxy)phenyl]ethan-1-one, and how can reaction parameters be optimized?

  • Methodological Answer : The compound can be synthesized via alkoxy group introduction through nucleophilic substitution or O-alkylation. For example:
  • Step 1 : Bromination of a precursor like 1-[2-hydroxy-4-bromophenyl]ethan-1-one using N-bromosuccinimide (NBS) or bromine under controlled conditions.

  • Step 2 : O-alkylation with allyl bromide (prop-2-en-1-yl bromide) in the presence of a base (e.g., K₂CO₃) in acetone or acetonitrile .

  • Optimization : Reaction yield improves with anhydrous conditions, catalytic phase-transfer agents, and temperature control (60–80°C). Monitor progress via TLC or HPLC .

    • Data Table : Common Synthetic Routes
PrecursorReagent/ConditionsYieldKey Challenges
1-[2-hydroxy-4-bromophenyl]ethan-1-oneAllyl bromide, K₂CO₃, acetone, reflux~50–60%Competing side reactions (e.g., over-alkylation)
1-[4-bromo-2-hydroxyphenyl]ethan-1-oneProp-2-en-1-yl triflate, DMF, 70°C~65%Sensitivity to moisture

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals confirm its structure?

  • Methodological Answer :
  • ¹H/¹³C NMR : Look for the allyloxy group’s vinyl protons (δ 5.8–6.2 ppm, multiplet) and methine proton (δ 4.6–5.0 ppm). The acetyl group’s carbonyl carbon appears at ~200–210 ppm .
  • IR Spectroscopy : Strong C=O stretch at ~1680–1720 cm⁻¹; C-O-C (ether) at ~1200 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 254 (C₁₁H₁₁BrO₂⁺) with isotopic pattern confirming bromine .

Advanced Research Questions

Q. How does the electron-rich prop-2-en-1-yloxy group influence bromine’s reactivity in electrophilic substitution or cross-coupling reactions?

  • Methodological Answer : The allyloxy group’s electron-donating resonance effect activates the phenyl ring, directing electrophiles to the para position relative to the acetyl group. However, steric hindrance from the allyl chain may reduce reactivity in bulky reagents. Comparative studies with methoxy or propargyloxy analogs show:
  • Suzuki Coupling : Lower yields with Pd catalysts due to coordination with the allyl double bond. Use of Buchwald-Hartwig conditions (e.g., XPhos ligand) improves efficiency .
  • Electrophilic Bromination : Competing addition to the allyl group may occur; use milder brominating agents (e.g., Br₂ in DCM at 0°C) to suppress side reactions .

Q. What computational strategies predict the compound’s binding affinity to kinase targets, and how are these models validated?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., CDK2 or EGFR kinases). Focus on hydrogen bonding with the acetyl carbonyl and hydrophobic contacts with the bromophenyl group .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Validate via:
  • Experimental IC₅₀ : Compare with in vitro kinase inhibition assays (e.g., ELISA-based phosphorylation assays).
  • SAR Analysis : Test derivatives with modified alkoxy groups to confirm predicted binding modes .

Q. How can contradictions in reported antiproliferative activity across cancer cell lines be systematically addressed?

  • Methodological Answer :
  • Dose-Response Curves : Generate IC₅₀ values in ≥3 independent assays (e.g., MTT, SRB) using standardized protocols (24–72 hr exposure, 10⁻⁹–10⁻⁴ M range).
  • Mechanistic Profiling : Differentiate apoptosis (caspase-3 activation) vs. cytostasis (cell-cycle arrest via flow cytometry). For example, inconsistent activity in breast vs. lung lines may reflect variable expression of pro-apoptotic targets .
  • Meta-Analysis : Use tools like RevMan to aggregate data, adjusting for variables (e.g., serum concentration, passage number) .

Data Contradiction Analysis

  • Case Study : Discrepant yields (50–65%) in allyloxy group installation.
    • Root Cause : Competing elimination (allyl bromide → propene) under basic conditions.
    • Resolution : Use milder bases (e.g., Cs₂CO₃) and polar aprotic solvents (DMF) to suppress side reactions .

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